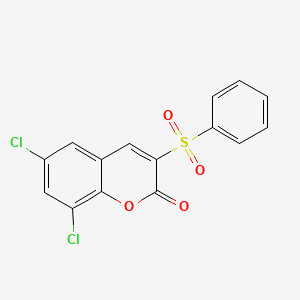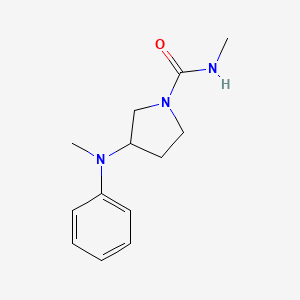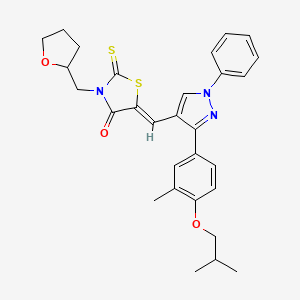![molecular formula C15H27N3O3 B12007528 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane CAS No. 67411-37-4](/img/structure/B12007528.png)
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of three 2-(ethenyloxy)ethyl groups attached to a 1,3,5-triazinane core. The molecular formula of this compound is C15H27N3O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazinane with 2-(ethenyloxy)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazinane derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the 2-(ethenyloxy)ethyl groups allows for interactions with hydrophobic and hydrophilic environments, enhancing its versatility in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris[2-(vinyloxy)ethyl]-1,3,5-triazinane: Similar structure but with vinyloxy groups instead of ethenyloxy groups.
1,3,5-Tris[2-(ethenyloxy)ethoxy]-1,3,5-triazinane: Contains additional ethoxy groups, leading to different chemical properties.
Uniqueness
1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane is unique due to its specific arrangement of ethenyloxy groups, which imparts distinct reactivity and interaction profiles. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
67411-37-4 |
|---|---|
Formule moléculaire |
C15H27N3O3 |
Poids moléculaire |
297.39 g/mol |
Nom IUPAC |
1,3,5-tris(2-ethenoxyethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C15H27N3O3/c1-4-19-10-7-16-13-17(8-11-20-5-2)15-18(14-16)9-12-21-6-3/h4-6H,1-3,7-15H2 |
Clé InChI |
QYKYZMDESBXMFP-UHFFFAOYSA-N |
SMILES canonique |
C=COCCN1CN(CN(C1)CCOC=C)CCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)




![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)

![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)


![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
